molecular formula C15H8Cl2O2 B3043005 3-(2,4-Dichlorophenyl)chromen-2-one CAS No. 69976-31-4

3-(2,4-Dichlorophenyl)chromen-2-one

Cat. No. B3043005
CAS RN: 69976-31-4
M. Wt: 291.1 g/mol
InChI Key: ODQMZVWOSDQHFP-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenyl)chromen-2-one” is a chemical compound with the linear formula C15H8O3Cl2 . It is a solid substance and its CAS Number is 263364-98-3 .


Synthesis Analysis

The synthesis and X-ray characterization of three dichlorophenyl substituted 3-hydroxy-chromen-4-one derivatives, including 2- (2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one, have been reported . The solid-state architecture of these three isomers is quite different due to the large influence of the Cl-substituents on the dihedral angle between the phenyl and chromenone rings .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichlorophenyl)chromen-2-one” has been studied using Hirshfeld surface analysis and by computing their interaction energies and different contributions (electrostatic, polarization, dispersion and repulsion) . Only one isomer forms directional halogen bonding interactions (C–Cl⋯O) that have been analyzed using MEP surface calculations and characterized using a combination of QTAIM and NCIplot index computational methods .


Physical And Chemical Properties Analysis

“3-(2,4-Dichlorophenyl)chromen-2-one” is a solid substance . Its SMILES string is ClC1=CC (Cl)=CC=C1C2=CC3=CC=C (O)C=C3OC2=O . The InChI key is BWLCJPSUKHSVKP-UHFFFAOYSA-N .

Safety And Hazards

The safety information for “3-(2,4-Dichlorophenyl)chromen-2-one” includes several hazard statements such as H310 - H315 - H319 - H413 . Precautionary statements include P262 - P264 - P273 - P280 - P302 + P352 + P310 - P305 + P351 + P338 . It falls under the hazard classifications of Acute Tox. 1 Dermal - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 .

properties

IUPAC Name

3-(2,4-dichlorophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-5-6-11(13(17)8-10)12-7-9-3-1-2-4-14(9)19-15(12)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQMZVWOSDQHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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